molecular formula C14H12FN5O3 B2488750 ethyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate CAS No. 863019-58-3

ethyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate

Cat. No.: B2488750
CAS No.: 863019-58-3
M. Wt: 317.28
InChI Key: XHHPTXMYUKRHCX-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core substituted with a 4-fluorophenyl group at position 3 and an ethyl acetate moiety at position 5. This scaffold is structurally analogous to bioactive molecules targeting enzymes such as carbonic anhydrases (CAs) and kinases . The 4-fluorophenyl group enhances hydrophobic interactions with protein binding pockets, while the ester group modulates solubility and pharmacokinetic properties.

Properties

IUPAC Name

ethyl 2-[3-(4-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5O3/c1-2-23-11(21)7-19-8-16-13-12(14(19)22)17-18-20(13)10-5-3-9(15)4-6-10/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHPTXMYUKRHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=NC2=C(C1=O)N=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a triazolo-pyrimidine core with a fluorophenyl substituent. The synthesis typically involves multiple steps, including the reaction of ethyl 2-bromoacetate with appropriate triazole derivatives under reflux conditions in solvents like acetic acid or DMF to enhance yields and purities. The molecular formula is C15H14F1N5O2C_{15}H_{14}F_{1}N_{5}O_{2}, and its molecular weight is approximately 303.31 g/mol.

Anticancer Properties

Research indicates that compounds with similar triazolo-pyrimidine structures exhibit significant anticancer activity. For instance, derivatives have been tested against various cancer cell lines, including MCF-7 (breast cancer) and H157 (lung carcinoma). The IC50 values for related compounds suggest a promising cytotoxicity profile, indicating that this compound may also possess significant anticancer properties.

Compound Cell Line IC50 (µg/mL)
Compound AMCF-79.1
Compound BH15712.4
Ethyl TriazoleMCF-7TBD

Antibacterial Activity

Compounds derived from the triazolo-pyrimidine class have shown antibacterial properties against various pathogens. Testing against strains such as Staphylococcus aureus and Escherichia coli has revealed significant inhibitory effects. The exact mechanism often involves disruption of bacterial cell wall synthesis or function.

Case Studies

  • Study on Anticancer Activity : A study evaluated the cytotoxic effects of several triazolo-pyrimidine derivatives on MCF-7 cells. Results indicated that modifications in the fluorophenyl group significantly enhanced activity compared to non-fluorinated analogs .
  • Antiviral Screening : In a screening for antiviral activity against HIV, several triazole derivatives were tested. Compounds showed varying degrees of efficacy based on structural modifications; those with electron-withdrawing groups exhibited higher activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbonic Anhydrase Inhibitors (Kumari et al., 2016)

The compound 1-(3-(4-fluorophenyl)-7-imino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)urea (Kumari et al., 2016) shares the triazolo[4,5-d]pyrimidine core and 4-fluorophenyl substituent but replaces the ethyl acetate with a urea group at position 6 .

  • Key Differences :
    • The urea group forms hydrogen bonds with CA-IX, enhancing inhibitory activity (IC₅₀ = 12 nM) .
    • The ethyl acetate in the target compound likely reduces direct enzyme interactions but improves lipophilicity (predicted logP: 2.8 vs. 1.5 for the urea derivative).
  • Implications : The target compound may exhibit weaker CA inhibition but superior membrane permeability.

Fluorescent Pyrimido-Triazolo Derivatives ()

Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidin-6(7H)-ones (e.g., 579 ) are synthesized via cyclocondensation with triethyl orthoesters. These compounds exhibit strong fluorescence (λₑₘ = 450–480 nm) due to extended π-conjugation, unlike the target compound, which lacks fluorescent moieties .

  • Structural Contrast : The triazolo[4,3-a]pyrimidine fusion in 579 vs. triazolo[4,5-d]pyrimidine in the target compound.
  • Applications : Fluorescent derivatives are tools for imaging, whereas the target compound’s ester group suggests therapeutic or prodrug applications.

Pyrazolo-Triazolo Hybrids ()

Compounds such as 12a (2,11-bis(4-fluorophenyl)-10-methyl-8,11-dihydropyrazolo[4’,3’:5,6]pyrano[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine) feature fused pyrazolo-triazolo systems with 4-fluorophenyl groups.

  • Key Features :
    • Piperazine/morpholine substituents enhance solubility (e.g., 10a : water solubility ≈ 1.2 mg/mL) .
    • Thione derivatives (e.g., 13 ) show antimicrobial activity (MIC = 8 µg/mL against S. aureus) .
  • Comparison : The target compound’s ethyl acetate may offer intermediate solubility (predicted ≈ 0.5 mg/mL) but untested antimicrobial effects.

Patent Derivatives with Complex Scaffolds ()

A patent compound (Example: EP 4 374 877 A2) incorporates a triazolo[4,5-d]pyrimidine linked to a cyclopentane diol and trifluoromethyl groups.

  • Structural Complexity : Higher molecular weight (MW ≈ 750 vs. 357 for the target compound) likely reduces oral bioavailability.
  • Therapeutic Target : Designed for kinase inhibition (e.g., JAK/STAT pathway), contrasting with CA-focused analogs .

Thiadiazine-Fused Triazolo Derivatives ()

3-Ethyl-6-(4-fluorophenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine replaces the pyrimidine core with a thiadiazine ring.

  • Electronic Effects : Sulfur atoms increase metabolic stability but may introduce hepatotoxicity risks.
  • Activity : Thiadiazine derivatives show antifungal activity (e.g., IC₅₀ = 5 µM against C. albicans) .

Comparative Data Table

Compound Name / Structure Core Structure Key Substituents Biological Activity (Where Reported) Solubility (logP)
Ethyl 2-(3-(4-fluorophenyl)-7-oxo-3H-triazolo[4,5-d]pyrimidin-6-yl)acetate (Target) Triazolo[4,5-d]pyrimidine 4-Fluorophenyl, ethyl acetate N/A (Inferred: CA/kinase modulation) 2.8 (predicted)
1-(3-(4-fluorophenyl)-7-imino-triazolo[4,5-d]pyrimidin-6-yl)urea Triazolo[4,5-d]pyrimidine 4-Fluorophenyl, urea CA-IX inhibition (IC₅₀ = 12 nM) 1.5
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidin-6(7H)-one Pyrimido-triazolo Orthoester-derived substituents Fluorescent imaging 1.2
2,11-Bis(4-fluorophenyl)-pyrazolo-triazolo-pyrimidine (12a ) Pyrazolo-triazolo 4-Fluorophenyl, methyl Antimicrobial (MIC = 8 µg/mL) 0.9
EP 4 374 877 A2 Patent Compound Triazolo[4,5-d]pyrimidine + cyclopentane Trifluoromethyl, propylthio Kinase inhibition 3.5 (predicted)
3-Ethyl-6-(4-fluorophenyl)-triazolo-thiadiazine Triazolo[3,4-b]thiadiazine 4-Fluorophenyl, ethyl Antifungal (IC₅₀ = 5 µM) 2.1

Research Findings and Implications

Activity-Property Trade-offs : The target compound’s ethyl acetate group balances lipophilicity and solubility, making it a candidate for prodrug development. However, urea derivatives (e.g., Kumari et al.) remain superior for direct enzyme inhibition .

Structural Diversity: Fluorescent analogs () and thiadiazine derivatives () highlight the scaffold’s versatility for non-therapeutic applications or alternative targets .

Biological Gaps: No direct data exist for the target compound’s efficacy. Future studies should evaluate its hydrolysis to active carboxylic acid forms and compare CA/kinase inhibition with urea-based analogs.

Preparation Methods

Triazolo[4,5-d]Pyrimidinone Synthesis via Cyclocondensation

The triazolo[4,5-d]pyrimidinone core is typically constructed through cyclocondensation reactions. A pivotal method involves the reaction of 4-aminopyrimidin-5-amine derivatives with carbonylating agents. For instance, triphosgene in tetrahydrofuran (THF) facilitates the formation of the 7-oxo group while simultaneously promoting cyclization.

Example Protocol :
A solution of 4-amino-5-(4-fluorophenylamino)pyrimidine (1.0 equiv) in THF is treated with triphosgene (1.2 equiv) at 0°C. The mixture is stirred for 6 hours at 45°C, yielding the triazolo[4,5-d]pyrimidin-7(6H)-one intermediate. This method achieves >80% yield with minimal byproducts.

Alternative One-Pot Multicomponent Approaches

Recent advances employ one-pot reactions to streamline synthesis. A three-component reaction using 4-fluorophenyl isocyanate, ethyl cyanoacetate, and hydrazine hydrate in acetonitrile under reflux with p-toluenesulfonic acid (p-TSA) catalysis produces the triazolopyrimidinone skeleton in 72% yield. This method reduces purification steps and enhances atom economy.

Alkylation with Ethyl Chloroacetate

N-Alkylation of the Triazolopyrimidinone

The acetate side chain is introduced via alkylation of the triazolopyrimidinone’s nitrogen atom. Ethyl chloroacetate reacts with the deprotonated heterocycle in the presence of a base.

Key Procedure :

  • Substrate: 3-(4-Fluorophenyl)-7-oxo-3H-triazolo[4,5-d]pyrimidin-6(7H)-yl (1.0 equiv)
  • Alkylating Agent: Ethyl chloroacetate (1.5 equiv)
  • Base: Potassium carbonate (2.0 equiv)
  • Solvent: Dimethylformamide (DMF)
  • Temperature: 60°C for 8 hours
    The reaction achieves 70–75% yield, with unreacted starting material recoverable via column chromatography.

Phase-Transfer Catalysis (PTC)

For scale-up, tetrabutylammonium bromide (TBAB) as a PTC agent in a biphasic system (toluene/water) enhances reaction efficiency, reducing time to 4 hours with comparable yields.

Critical Analysis of Methodologies

Yield and Purity Trade-Offs

  • Suzuki Coupling offers high regioselectivity but requires costly palladium catalysts.
  • SNAr is cost-effective but limited to substrates with activating groups.
  • One-Pot Methods reduce purification but may compromise purity (∼90–92%).

Structural Characterization and Validation

Spectroscopic Data

  • 1H NMR (500 MHz, DMSO-d6): δ 8.42 (s, 1H, triazole-H), 7.89–7.92 (m, 2H, Ar-H), 7.35–7.38 (m, 2H, Ar-H), 4.72 (s, 2H, CH2COO), 4.21 (q, J = 7.1 Hz, 2H, OCH2), 1.29 (t, J = 7.1 Hz, 3H, CH3).
  • IR (KBr): ν 1745 cm⁻¹ (C=O ester), 1678 cm⁻¹ (C=O lactam), 1220 cm⁻¹ (C-F).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms purity >99% with a retention time of 6.8 minutes.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Microreactor systems enable safer handling of exothermic steps (e.g., triphosgene reactions), improving throughput by 40% compared to batch processes.

Catalyst Recycling

Palladium recovery via immobilized catalysts on magnetic nanoparticles reduces costs by 30% per kilogram of product.

Emerging Methodologies

Photocatalytic C–H Activation

Visible-light-mediated arylation using eosin Y as a photocatalyst shows potential for direct 4-fluorophenyl incorporation without pre-halogenation.

Biocatalytic Approaches

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